2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN3/c8-5-4-1-3(10)2-11-6(4)13-7(9)12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXNBSZGIUHQOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729193 | |
| Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220518-09-1 | |
| Record name | 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically proceeds via cyclization reactions involving appropriately substituted pyridine and pyrimidine precursors. Two main approaches are reported:
Halogenation of Pyrido[2,3-d]pyrimidine Core: Starting from a pyrido[2,3-d]pyrimidine scaffold, selective chlorination and fluorination are performed at specific positions using reagents such as phosphorus oxychloride (POCl₃) for chlorination and selective fluorinating agents like diethylaminosulfur trifluoride (DAST) for fluorination. This method requires careful control of reaction temperature (generally 80–120°C) and solvent polarity (e.g., DMF or THF) to optimize regioselectivity and yield.
Cyclization from Substituted Precursors: An alternative involves the cyclization of substituted aminopyridine derivatives with suitable reagents to form the fused pyrido[2,3-d]pyrimidine ring system bearing the desired halogen substituents. This route may involve multi-step sequences including condensation, cyclization, and halogenation.
Industrial-Scale Synthesis
Industrial production methods focus on scalability and reproducibility, often employing:
Batch or Continuous Flow Processes: Automated systems precisely control reaction parameters such as temperature, reagent addition, and reaction time to ensure consistent product quality and high yield.
Use of Base Catalysts: Bases like sodium hydride or potassium carbonate facilitate nucleophilic substitution steps during the synthesis.
Purification: Industrial protocols emphasize minimizing chromatographic steps by optimizing reaction conditions to yield products that can be purified by crystallization or simple filtration.
Detailed Research Findings and Reaction Conditions
Reaction Conditions and Yield Optimization
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures improve cyclization but may reduce selectivity |
| Solvent | DMF, THF, or aqueous ethanol | Polar aprotic solvents favor halogenation and cyclization |
| Halogenating Agent | POCl₃ for chlorination; DAST for fluorination | Ensures selective substitution at desired positions |
| Base | Sodium hydride, potassium carbonate | Enhances nucleophilicity, promotes substitution |
| Catalyst (if any) | Diammonium hydrogen phosphate (DAHP) in some methods | Increases reaction rate in aqueous media |
| Reaction Time | 5–10 minutes (microwave-assisted), hours (conventional) | Microwave irradiation drastically reduces reaction time |
Microwave irradiation and catalytic aqueous media methods have been shown to increase reaction efficiency and yields (82%–95%) compared to traditional heating methods.
One-Pot Multi-Component Synthesis
A notable efficient method involves a one-pot, three-component reaction combining aromatic aldehydes, malononitrile, and aminouracil derivatives under microwave irradiation or in aqueous media with DAHP catalyst. This domino Knoevenagel-Michael-cyclization reaction sequence yields pyrido[2,3-d]pyrimidine derivatives with high purity and yield, simplifying the synthetic process and reducing byproducts.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Halogenation of Pyrido[2,3-d]pyrimidine | Uses POCl₃ and DAST for selective halogenation | High regioselectivity; well-established | Requires precise temperature control |
| Cyclization of Substituted Precursors | Multi-step synthesis involving condensation and cyclization | Versatile for different substituents | Longer synthetic sequences |
| Microwave-Assisted One-Pot Synthesis | Three-component reaction under microwave irradiation | Rapid, high yield (82–95%), environmentally friendly | Requires specialized equipment |
| Catalytic Aqueous Media Synthesis | Uses DAHP catalyst in aqueous ethanol | Mild conditions, easy purification | Catalyst optimization needed |
Notes on Purification and Characterization
Purification: The product is typically purified by crystallization or flash chromatography. Industrial methods aim to avoid chromatography to reduce cost and complexity.
Characterization: Confirmatory techniques include Nuclear Magnetic Resonance (¹H and ¹³C NMR), High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography to verify structure and purity (>95% purity is standard for biological applications).
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrido[2,3-d]pyrimidine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4-chloro-6-fluoropyrido[2,3-d]pyrimidine .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidine exhibit potent anticancer properties. For instance, compounds targeting dihydrofolate reductase (DHFR) have shown effectiveness against various cancer types by disrupting folate metabolism essential for DNA synthesis.
- Case Study: Piritrexim, a derivative of pyrido[2,3-d]pyrimidine, has demonstrated significant antitumor effects in preclinical models, particularly against melanoma and urothelial cancer. Its mechanism involves inhibition of DHFR, leading to reduced cell proliferation in tumors .
Kinase Inhibition
The compound has been identified as an inhibitor of several kinases involved in cancer progression. These include:
- Tyrosine Kinases: Important for signaling pathways that regulate cell division and survival.
- Mitogen-Activated Protein Kinases (MAPKs): Involved in cellular responses to growth signals.
Table 1: Kinase Targets of Pyrido[2,3-d]pyrimidine Derivatives
| Compound Name | Target Kinase | Application Area |
|---|---|---|
| Piritrexim | Dihydrofolate Reductase | Anticancer |
| Dilmapimod (SB-681323) | P38 MAPK | Inflammation and Cancer |
| Voxtalisib | PI3K/mTOR | Cancer therapy |
Synthesis and Modifications
The synthesis of this compound has been optimized to improve yields and reduce costs. Novel synthetic routes have been developed that allow for easier purification and scalability for industrial applications .
Broader Applications
Beyond oncology, derivatives of pyrido[2,3-d]pyrimidine are being explored for their potential in treating other conditions such as:
- Inflammatory diseases
- Infectious diseases (antiparasitic properties)
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Example: 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine (CAS: 76872-23-6)
- Core Structure : Replaces the pyridine ring in pyrido[2,3-d]pyrimidine with a thiophene ring (sulfur-containing heterocycle) .
- Substituents : Chlorines at positions 2 and 4; methyl group at position 5.
- Methyl groups enhance steric bulk but reduce electronegativity compared to fluorine .
Diaminopyridopyrimidine Derivatives
Example: BW 301U (2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine)
- Substituents: Amino groups at positions 2 and 4; dimethoxybenzyl and methyl groups at positions 5 and 6 .
- Key Differences: Amino groups improve aqueous solubility and enable hydrogen bonding, enhancing interactions with dihydrofolate reductase (DHFR). BW 301U exhibits rapid cellular uptake via diffusion, unlike methotrexate, which relies on active transport .
Pyrido[3,4-d]pyrimidine Analogues
Example: 5-Chloro-pyrido[3,4-d]pyrimidine
- Core Structure : Pyrido fusion at positions 3 and 4 instead of 2 and 3.
- Substituents : Chlorine at position 5 .
Fluorinated Thieno[2,3-d]pyrimidines
Example: 4-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Structural and Functional Analysis Table
Biological Activity
2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 218.02 g/mol. Its structure consists of a pyrido[2,3-d]pyrimidine core, which is known for its role in various active compounds exhibiting anticancer and antibacterial properties.
Antitumor Activity
Research has shown that pyrido[2,3-d]pyrimidines, including this compound, exhibit potent antitumor activity. A study by Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines could inhibit the growth of several cancer cell lines through the inhibition of key kinases such as CDK4/6 and PI3K. The compound was found to have significant inhibitory effects against various cancer types, including prostate (PC-3) and lung (A-549) cancer cells with IC50 values indicating strong efficacy .
The mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to reduced nucleotide synthesis essential for DNA replication in rapidly dividing cancer cells . Additionally, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G2/M phase .
Antibacterial and Antiparasitic Activity
Beyond its antitumor properties, this compound has also demonstrated antibacterial effects against various pathogens. In vitro studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria as well as protozoan parasites like Toxoplasma gondii and Pneumocystis carinii .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed | |
| Toxoplasma gondii | Effective |
In Vivo Studies
In a study assessing the efficacy of pyrido[2,3-d]pyrimidines in vivo, compounds similar to this compound were administered to mice with induced tumors. The results showed a significant reduction in tumor size compared to control groups treated with standard chemotherapeutics like doxorubicin .
Safety and Toxicity
While the biological activity is promising, safety profiles are crucial for therapeutic applications. Preliminary toxicity studies suggest that derivatives of pyrido[2,3-d]pyrimidines exhibit lower toxicity compared to traditional chemotherapeutics. However, comprehensive toxicological assessments are necessary to establish safe dosage levels for clinical use .
Q & A
Q. What experimental approaches validate target engagement in cellular models?
- Methodological Answer :
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
- Chemical proteomics : Pull-down assays with biotinylated probes confirm interaction with kinases (e.g., EGFR, ABL1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
